N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide
Overview
Description
This section would typically include the IUPAC name, common names, and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
Here, the molecular structure of the compound would be analyzed. This could include discussion on its molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This section would discuss the chemical reactions that the compound undergoes. This could include its reactivity, common reaction pathways, and the products formed.Physical And Chemical Properties Analysis
This section would detail the physical and chemical properties of the compound. This could include its melting and boiling points, solubility, stability, and spectral properties.Scientific Research Applications
Synthesis of Derivatives
- Fluorinated Derivatives Synthesis : The transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one through ozonation into various intermediates, leading to the synthesis of fluorinated structural derivatives (Kuznecovs et al., 2020).
Biological and Pharmacological Activities
Cytotoxic Activity Against Cancer Cells : Synthesized compounds derived from similar molecular structures showed significant cytotoxicity against cancer cell lines, demonstrating potential for cancer therapy applications (Moghadam & Amini, 2018).
Antitumor Activities of Imidazole Acyl Urea Derivatives : The creation of novel imidazole acyl urea derivatives with significant inhibitory activities against human gastric carcinoma cells, showing promise as antitumor agents (Zhu, 2015).
Antimicrobial and Antifungal Activity : Development of compounds with antimicrobial and antifungal properties, indicating potential for use in treating infectious diseases (Mahyavanshi et al., 2017).
Structural and Mechanistic Studies
Crystal Structure Analysis : Investigation of the crystal structure of derivatives, providing insights into molecular configuration and potential applications in material science or drug design (Umezono & Okuno, 2015).
Molecular Docking and DFT Studies : Use of molecular docking and density functional theory (DFT) studies to explore the interaction of compounds with biological targets, aiding in the design of more effective pharmaceutical agents (Fahim et al., 2019).
Safety And Hazards
Here, the safety and hazards associated with the compound would be discussed. This could include its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This section would discuss potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas of its chemistry that are not well understood.
properties
IUPAC Name |
N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-10(23)21-13-6-4-5-11(7-13)14-8-12(16(17,18)19)9-20-15(14)22(2)3/h4-9H,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKQXUSDNIXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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